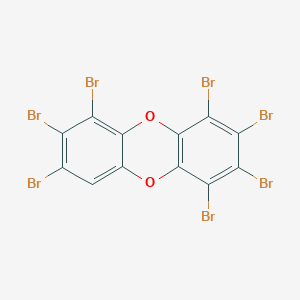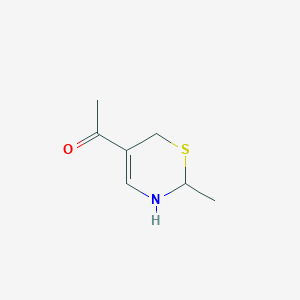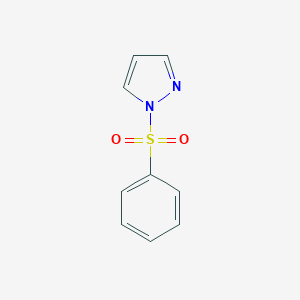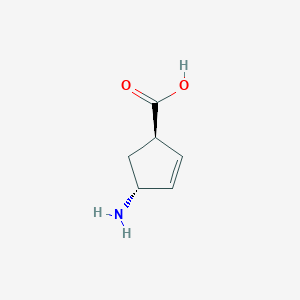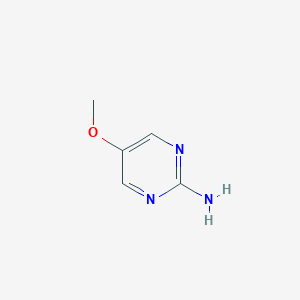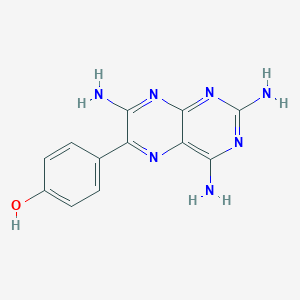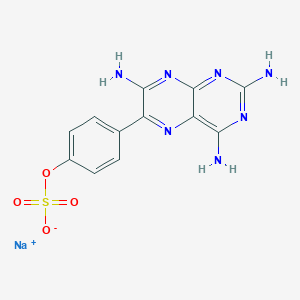
2-(4-辛基苯基)乙醇
描述
Synthesis Analysis
The synthesis of compounds related to 2-(4-Octylphenyl)ethanol involves multi-step chemical processes. For instance, a new synthesis process for 2-(4-aminophenyl) ethanol, a key intermediate for cardiovascular drugs, was developed using β-phenylethanol as a raw material. This process involves esterification, nitration, hydrolysis, and reduction steps, achieving a total yield of 66.4% and an HPLC purity of 99.77% (Zhang Wei-xing, 2013). Similarly, an improved synthesis method for 2-(4-propylphenyl)ethanol significantly reduced side-products, demonstrating the importance of optimizing synthesis procedures for higher purity and yield (A. Hashmi et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds akin to 2-(4-Octylphenyl)ethanol has been elucidated through various techniques, including X-ray crystallography. For example, the molecular structure of the 1-phenyl-2-(2-pyridyl)ethanol intermediate obtained from the condensation reaction was characterized by IR, 1H-NMR, and single crystal X-ray diffraction, revealing its crystallization in a monoclinic system with a centrosymmetric space group (M. Percino et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of related compounds, such as 2-(4-hydroxyphenyl)ethanol, have been studied in various contexts. For example, the extraction of 2-(4-hydroxyphenyl)ethanol from aqueous solutions by emulsion liquid membranes highlights the compound's solubility and interaction with different solvents, an essential aspect of its chemical behavior (M. Reis et al., 2006).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and boiling point, are crucial for understanding the applications and handling of 2-(4-Octylphenyl)ethanol. Although specific data on 2-(4-Octylphenyl)ethanol were not directly found, studies on similar compounds provide insights into the methods for analyzing these properties and their significance in industrial and research contexts.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are key to exploring the utility of 2-(4-Octylphenyl)ethanol in synthesizing other chemicals or in applications such as solvents, intermediates in pharmaceuticals, or materials science. The interaction of alcohols with 2-fluoro- and 4-fluorophenylacetylenes, for instance, sheds light on the hydrogen bonding behavior and reactivity patterns of these compounds (S. Maity et al., 2011).
科学研究应用
在橄榄油的酚类抗氧化剂背景下,一种结构类似于2-(4-辛基苯基)乙醇的化合物,即2-(3,4-二羟基苯基)乙醇,已被发现能够诱导HL60细胞凋亡。这一特性有助于其抗炎和化学预防属性 (Ragione et al., 2000)。
一项研究专注于利用重组大肠杆菌细胞生产(R)-1-[4-(三氟甲基)苯基]乙醇,这种化合物与2-(4-辛基苯基)乙醇有结构相关性。该过程因其对映选择性和在极性有机溶剂-水系统中的潜力而备受关注 (Chen et al., 2019)。
一种新的合成过程用于制备另一种结构类似化合物2-(4-氨基苯基)乙醇,展示了高产率和纯度。这一过程对于心血管药物中间体的生产尤为重要 (Zhang Wei-xing, 2013)。
Pd-Cu EnCat催化剂已被用于将苯乙烯氧化物转化为2-苯基乙醇在超临界二氧化碳中。这种方法被认为是清洁和环保的,而其产物2-苯基乙醇在香水、除臭剂和肥皂中找到应用 (Yadav & Lawate, 2011)。
一种改进的合成方法用于制备2-(4-丙基苯基)乙醇,减少了副产物并便于大规模纯化。这种方法对于μ子自旋共振实验尤为有用 (Hashmi et al., 2006)。
安全和危害
属性
IUPAC Name |
2-(4-octylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)13-14-17/h9-12,17H,2-8,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVAWTAMOZOVNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461974 | |
| Record name | 2-(4-octylphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Octylphenyl)ethanol | |
CAS RN |
162358-05-6 | |
| Record name | 2-(4-octylphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-octylphenyl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


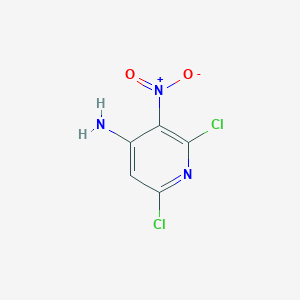


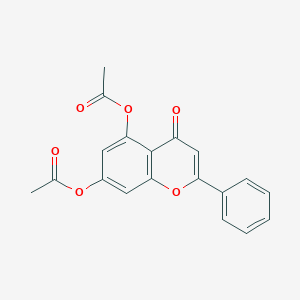
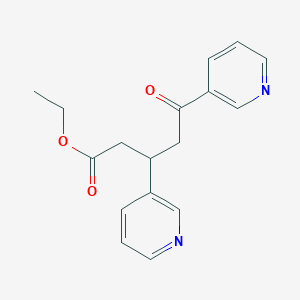
![6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B19439.png)
